methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that features a unique combination of pyrazole and dibenzo[b,e][1,4]diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the dibenzo[b,e][1,4]diazepine core, and the final esterification to introduce the methyl carboxylate group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Construction of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of an appropriate diamine with a diketone or aldehyde precursor.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is still under investigation. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-3-methyl-5-chloropyrazole
- Dibenzo[b,e][1,4]diazepine derivatives
Uniqueness
Methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dual presence of pyrazole and dibenzo[b,e][1,4]diazepine moieties makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H25ClN4O3 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
methyl 6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C26H25ClN4O3/c1-14-13-19-22(24(32)20(14)26(33)34-3)23(29-18-12-8-7-11-17(18)28-19)21-15(2)30-31(25(21)27)16-9-5-4-6-10-16/h4-12,14,20,23,28-29H,13H2,1-3H3 |
InChI Key |
MIOHDORLIAOWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(N(N=C4C)C5=CC=CC=C5)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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